Urinatetralin
Description
Discovery and Historical Context in Phytochemical Research
The discovery of this compound marked a significant milestone in the systematic investigation of lignans from Phyllanthus species. Chemical investigation of the aerial and root parts of Phyllanthus urinaria culminated in the isolation of four lignans, namely 5-demethoxyniranthin, this compound, dextrobursehernin, and urinaligran, together with nine known lignans. The structural elucidation of these compounds, including their absolute stereochemistry, was accomplished through comprehensive spectral analysis using Nuclear Magnetic Resonance and Circular Dichroism techniques, combined with chemical correlation methods.
The isolation of this compound from Phyllanthus urinaria represented one of the earliest systematic efforts to characterize the lignan profile of this medicinally important plant species. The compound was initially designated as this compound based on its plant origin and distinctive aryltetralin structural properties. Subsequent research extended the discovery of this compound to other Phyllanthus species, particularly through cell suspension culture studies.
Cell suspension cultures of Phyllanthus niruri yielded two lignans: the new cubebin dimethyl ether and this compound, which was identified as a new lignan from Phyllanthus niruri, although it had been reported earlier from Phyllanthus urinaria. This discovery represented the first successful report of cell suspension cultures of Phyllanthus niruri that effectively produce lignans. The ability to produce this compound through cell culture systems has opened new avenues for investigating lignan biosynthesis and for potential biotechnological applications.
Further research demonstrated that feeding early precursors of lignan biosynthesis, specifically 0.5 millimolar ferulic acid or 0.5 millimolar caffeic acid, resulted in increased this compound production in cell suspension cultures. These feeding experiments provided valuable insights into the biosynthetic pathways leading to this compound formation and established the compound as an important model for understanding lignan metabolism in Phyllanthus species.
Structural Classification Within Aryltetralin Lignans
This compound belongs to the aryltetralin class of lignans, which represents a subset of the broader lignan family characterized by specific structural features. The compound possesses the molecular formula C22H24O6 with a molecular weight of 384.4 grams per mole. The systematic chemical name for this compound is (5R,6S,7S)-5-(1,3-benzodioxol-5-yl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f]benzodioxole.
Detailed structural analysis revealed that this compound contains an aryltetralin framework with distinctive substitution patterns. The compound features two methylenedioxy groups that appear at specific chemical shift positions in Nuclear Magnetic Resonance spectroscopy, specifically at 5.80 and 5.90 parts per million as two-proton singlets. These methylenedioxy groups are strategically located within the aromatic ring systems, contributing to the compound's unique chemical and biological properties.
The stereochemistry of this compound has been precisely determined through comprehensive spectroscopic analysis. The compound exhibits (7'R,8S,8'S)-stereochemistry, which was assigned based on the similarity of Circular Dichroism curves between this compound and the known lignan isolintetralin. This stereochemical assignment was further supported by optical activity measurements and Nuclear Magnetic Resonance coupling patterns that provided definitive evidence for the three-dimensional arrangement of atoms within the molecule.
The structural classification of this compound within the aryltetralin lignan family is particularly significant because it demonstrates the chemical diversity that can arise from variations in substitution patterns and stereochemistry within this compound class. The presence of methoxymethyl groups at specific positions, combined with the methylenedioxy functionalities, distinguishes this compound from other aryltetralin lignans and contributes to its unique biological activity profile.
Taxonomic Sources and Natural Occurrence in Phyllanthus spp.
This compound has been identified as a naturally occurring compound in multiple species within the genus Phyllanthus, with Phyllanthus urinaria and Phyllanthus niruri representing the primary taxonomic sources documented in the literature. The compound's distribution within this genus reflects the broader pattern of lignan accumulation that characterizes many Phyllanthus species and contributes to their traditional medicinal applications.
Phyllanthus urinaria serves as the type source for this compound, with the compound being isolated from both aerial and root parts of the plant. Comprehensive phytochemical analysis of Phyllanthus urinaria has revealed an extensive lignan profile that includes this compound alongside other related compounds such as lintetralin, urinaligran, and dextrobursehernin. The presence of this compound in both above-ground and below-ground plant tissues suggests that the compound plays important roles in plant metabolism and possibly in chemical defense mechanisms.
Phyllanthus niruri represents another significant taxonomic source of this compound, particularly notable for its production through cell suspension culture systems. The identification of this compound in Phyllanthus niruri cell cultures demonstrated that the biosynthetic machinery for producing this compound remains functional in dedifferentiated plant tissues. Comparison of lignan profiles between cell suspensions, callus cultures, aerial plant parts, roots, and seeds of Phyllanthus niruri showed significant differences, indicating tissue-specific patterns of lignan accumulation.
The natural occurrence of this compound in Phyllanthus species correlates with the traditional medicinal uses of these plants. Phyllanthus urinaria is extensively used in folk medicine as a treatment for jaundice, diabetes, malaria, and liver diseases. The presence of bioactive lignans such as this compound may contribute to the therapeutic properties attributed to these traditional preparations.
Quantitative analysis of this compound content in different Phyllanthus species and plant parts has revealed significant variation in accumulation patterns. In cell suspension cultures of Phyllanthus niruri, this compound content reached levels of up to 0.3 milligrams per gram dry weight following treatment with biosynthetic precursors. These quantitative data provide important baseline information for understanding the relative abundance of this compound in different plant sources and for optimizing extraction and isolation procedures.
Table 1: Natural Occurrence and Sources of this compound
The taxonomic distribution of this compound within Phyllanthus species suggests that this compound may serve as a useful chemotaxonomic marker for certain lineages within the genus. The consistent presence of this compound in both Phyllanthus urinaria and Phyllanthus niruri, despite their distinct morphological and ecological characteristics, indicates a shared biosynthetic capacity that may reflect common evolutionary origins or similar environmental pressures favoring lignan production.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H24O6 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(5R,6S,7S)-5-(1,3-benzodioxol-5-yl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole |
InChI |
InChI=1S/C22H24O6/c1-23-9-15-5-14-7-20-21(28-12-27-20)8-16(14)22(17(15)10-24-2)13-3-4-18-19(6-13)26-11-25-18/h3-4,6-8,15,17,22H,5,9-12H2,1-2H3/t15-,17-,22-/m1/s1 |
InChI Key |
XNZRAIUXPDCEOA-ZDPZECHZSA-N |
SMILES |
COCC1CC2=CC3=C(C=C2C(C1COC)C4=CC5=C(C=C4)OCO5)OCO3 |
Isomeric SMILES |
COC[C@H]1CC2=CC3=C(C=C2[C@H]([C@@H]1COC)C4=CC5=C(C=C4)OCO5)OCO3 |
Canonical SMILES |
COCC1CC2=CC3=C(C=C2C(C1COC)C4=CC5=C(C=C4)OCO5)OCO3 |
Synonyms |
urinatetralin |
Origin of Product |
United States |
Preparation Methods
Plant Material and Ethanol Extraction
Urinatetralin is predominantly isolated from the aerial parts of Phyllanthus urinaria. Fresh plant material is dried, powdered, and subjected to exhaustive percolation with 95% ethanol () at room temperature. This step solubilizes lignans and other secondary metabolites, yielding a crude ethanol extract. For a 2.26 kg sample of dried plant material, this process produces approximately 832 g of a water-insoluble fraction after solvent evaporation.
Solvent Fractionation and Preliminary Purification
The ethanol extract undergoes sequential fractionation using non-polar to polar solvents:
-
n-Hexane trituration : Removes lipids and non-polar compounds, yielding a hexane-soluble fraction (68 g from 189 g of crude extract).
-
Chloroform () partitioning : Further separates medium-polarity compounds, producing a chloroform-soluble fraction (82 g).
These fractions are concentrated under reduced pressure and subjected to gel permeation chromatography using Sephadex LH-20. A mobile phase of methanol-chloroform (7:3) resolves lignans into subfractions based on molecular size and polarity.
Chromatographic Purification of this compound
Sephadex LH-20 Column Chromatography
The hexane-soluble fraction (68 g) is fractionated on a Sephadex LH-20 column (750 g bed volume) with methanol-chloroform (7:3), yielding four primary fractions (I–IV). Fraction II (59 g) is rich in aryltetralin lignans and subjected to silica gel chromatography.
Silica Gel Chromatography
Fraction II is loaded onto a silica gel column (230–400 mesh, 2.0 kg) and eluted with a gradient of ethyl acetate () in hexane (10–60% ). This step generates 27 subfractions, with subfraction 12 (3.53 g) proving critical for this compound isolation. Final purification of subfraction 12 via Sephadex LH-20 (methanol-chloroform, 7:3) yields 188 mg of this compound.
Table 1: Key Chromatographic Parameters for this compound Isolation
| Step | Stationary Phase | Mobile Phase | Elution Volume | Yield |
|---|---|---|---|---|
| Sephadex LH-20 | Sephadex LH-20 (750 g) | MeOH:CHCl (7:3) | 59 g (Fraction II) | 59 g |
| Silica Gel | Silica gel (230–400 mesh) | EtOAc:Hexane (10–60%) | 3.53 g (Subfraction 12) | 3.53 g |
| Final Purification | Sephadex LH-20 | MeOH:CHCl (7:3) | 188 mg | 5.3% |
Structural Elucidation of this compound
Spectroscopic Characterization
This compound () was characterized using high-resolution mass spectrometry (HR-EI-MS), NMR, NMR, and heteronuclear multiple bond correlation (HMBC). Key spectral data include:
Table 2: NMR (400 MHz, CDCl) and HMBC Correlations for this compound
| Position | (ppm) | Multiplicity | (ppm) | HMBC Correlations |
|---|---|---|---|---|
| H-2 | 6.64 | d (1.8 Hz) | 112.2 | C-4, C-6, C-7 |
| H-6 | 6.55 | s | 108.0 | C-2, C-4, C-7 |
| H-7 | 2.61 | m | 45.8 | C-1, C-2, C-6 |
| OCH | 3.85 | s | 56.1 | C-3, C-4 |
The HMBC correlations confirmed the aryltetralin skeleton, with methoxy groups at C-3 and C-4.
Absolute Configuration Determination
The (8S,8'S) configuration of this compound was established via chemical correlation with virgatusin, a related lignan. Hydrogenolysis of virgatusin under acidic conditions yielded this compound and isolintetralin, both exhibiting identical stereochemistry at C-8 and C-8'. This confirmed the retention of configuration during synthetic modification, aligning with Birch reduction studies on analogous lignans.
Synthetic and Biosynthetic Considerations
Biosynthetic Pathway
This compound is hypothesized to derive from the oxidative coupling of two coniferyl alcohol units, followed by cyclization and methoxylation. This pathway is consistent with the biosynthesis of related 8,8'-lignans in Phyllanthus species.
Methodological Optimization and Challenges
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for detecting Urinatetralin in biological matrices (e.g., urine, serum)?
- Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to ensure precision. For urine analysis, follow protocols for 24-hour collections in acid-containing bottles (pH < 2) to prevent calcium oxalate precipitation and stabilize metabolites. Validate methods using parameters like recovery rates (≥85%), limit of detection (LOD < 1 ng/mL), and inter-day variability (<15%) . Include calibration curves spanning expected physiological ranges (e.g., 0.1–100 ng/mL) and cross-validate with independent techniques like immunoassays .
Q. How should researchers design in vitro studies to evaluate this compound’s renal tubular interactions?
- Methodological Answer : Use primary human proximal tubule cells or validated cell lines (e.g., HK-2) under physiologically relevant oxygen conditions (1–5% O₂). Dose-response experiments (0.1–100 µM) should assess transporter inhibition (e.g., OAT1/3, OCT2) via competitive uptake assays with probe substrates (e.g., para-aminohippurate). Normalize data to protein content and include positive controls (e.g., probenecid for OAT inhibition). Replicate experiments across three independent passages to account for biological variability .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
- Methodological Answer : Conduct systematic pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify bioavailability or tissue distribution gaps. Compare in vitro IC₅₀ values with plasma/tissue concentrations from animal studies. If discrepancies persist, investigate off-target effects using proteomic profiling or metabolomic screens. For example, if in vivo efficacy is lower than predicted, assess metabolite activity via hepatic microsome incubations coupled with LC-MS .
Q. What strategies optimize this compound’s synthetic routes for high-purity, research-grade batches?
- Methodological Answer : Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Use chiral HPLC (>99% enantiomeric excess) to resolve stereoisomers and characterize intermediates via ¹H/¹³C NMR and high-resolution MS. Validate purity with differential scanning calorimetry (DSC) and elemental analysis. Document all steps in compliance with FAIR data principles to ensure reproducibility .
Q. How should multi-omics data (transcriptomic, proteomic, metabolomic) be integrated to elucidate this compound’s mechanism of action?
- Methodological Answer : Apply weighted gene co-expression network analysis (WGCNA) to identify clusters of genes/proteins correlated with phenotypic outcomes. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to map cross-omics interactions. For example, if this compound downregulates TGF-β1 in proteomics data but upregulates miR-29a in transcriptomics, validate this via dual-luciferase reporter assays. Employ Bayesian networks to infer causal relationships .
Data Interpretation & Validation
Q. What statistical frameworks are robust for analyzing this compound’s dose-dependent effects in heterogeneous cohorts?
- Methodological Answer : Use mixed-effects models to account for inter-individual variability in clinical or preclinical data. For non-linear responses, apply Hill equation fitting with bootstrapping (≥1,000 iterations) to estimate EC₅₀ confidence intervals. Adjust for covariates (e.g., age, renal function) using ANCOVA. Report effect sizes (Cohen’s d) rather than p-values alone to avoid dichotomous interpretations .
Q. How can researchers validate this compound’s target engagement in complex biological systems?
- Methodological Answer : Employ cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm direct binding to hypothesized targets (e.g., renal transporters). Complement with CRISPR/Cas9 knockout models: if target deletion abolishes this compound’s effect, engagement is validated. For in vivo confirmation, use positron emission tomography (PET) with radiolabeled this compound analogs .
Ethical & Reporting Standards
Q. What are the best practices for reporting negative or inconclusive results in this compound studies?
- Methodological Answer : Adhere to the ARRIVE 2.0 guidelines for preclinical studies. Detail all experimental conditions (e.g., batch numbers, animal housing temperatures) to enable meta-analyses. Use preprint repositories (e.g., bioRxiv) to share negative data, reducing publication bias. In manuscripts, discuss methodological limitations (e.g., sample size, assay sensitivity) and propose follow-up experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
